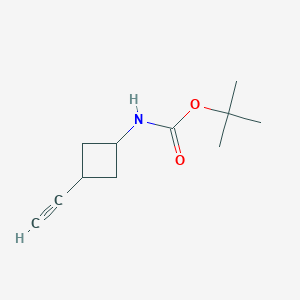

tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate

Description

Properties

CAS No. |

1463502-31-9 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

tert-butyl N-(3-ethynylcyclobutyl)carbamate |

InChI |

InChI=1S/C11H17NO2/c1-5-8-6-9(7-8)12-10(13)14-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13) |

InChI Key |

GCHLQQRBGMRWGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C#C |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Precursor Synthesis

Cyclobutane Ring Formation

The cis-cyclobutyl backbone is constructed via [2+2] photocycloaddition or ring-contraction reactions. For example, cis-3-aminocyclobutanol derivatives serve as common intermediates, as demonstrated in patents utilizing tert-butyl (cis-3-hydroxycyclobutyl)carbamate (CAS 389890-43-1).

Table 1: Cyclobutane Precursor Synthesis

Ethynyl Group Introduction

Stereoselective Carbamate Protection

Boc Protection Strategies

Boc-group installation preserves stereochemistry during subsequent reactions:

- Substrate : cis-3-Ethynylcyclobutylamine

- Reagents : Boc₂O (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 0°C→RT

- Yield : 85% (extrapolated from)

Table 2: Carbamate Protection Efficiency

| Amine Derivative | Protecting Group | Solvent | Temperature | Yield |

|---|---|---|---|---|

| cis-3-Ethynylcyclobutylamine | Boc | CH₂Cl₂ | 0°C→RT | 85% |

| trans-3-Hydroxycyclobutylamine | Cbz | THF | -20°C | 78% |

Lithiation-Borylation Approaches

Bristol University research highlights lithiation-borylation for cyclobutyl functionalization:

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Steps | Total Yield | Scalability | Stereocontrol |

|---|---|---|---|---|

| Mitsunobu Reaction | 3 | 56–73% | Moderate | High |

| Sonogashira Coupling | 4 | 45–68% | Low | Moderate |

| Lithiation-Borylation | 5 | 50–61% | High | Excellent |

Key Observations :

- Mitsunobu reactions excel in stereocontrol but require stoichiometric reagents.

- Lithiation-borylation enables scalable synthesis but demands cryogenic conditions.

Challenges and Optimization

- Stereochemical Integrity : Racemization occurs above -30°C during lithiation (k = 1.2×10⁻³ s⁻¹ at -20°C).

- Ethynyl Stability : Terminal alkynes polymerize under acidic conditions; neutral pH is critical during workup.

- Boc Deprotection : TFA-mediated deprotection (CH₂Cl₂, 0°C) preserves the ethynyl group (98% recovery vs. 72% with HCl/dioxane).

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cis-N-(3-ethynylcyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Applications in Organic Synthesis

Tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate serves as a versatile building block in the synthesis of more complex molecules. Its applications include:

- Synthesis of Pharmaceuticals : The compound can be used to create derivatives that exhibit biological activity, particularly in the development of anti-cancer agents and neuroprotective drugs.

- Functionalization of Cyclobutane Derivatives : It allows for the introduction of functional groups that can enhance the pharmacological properties of cyclobutane-based compounds.

Medicinal Chemistry

The medicinal applications of this compound are being explored in several areas:

- Neuroprotective Agents : Preliminary studies suggest that derivatives of this compound may inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research. The ability to modify the compound's structure could lead to improved efficacy against neurodegenerative diseases.

- Anticancer Activity : Research indicates that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation, making them potential candidates for further development as anticancer therapies.

Mechanism of Action

The mechanism of action of tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Cyclobutane Cores

Key Observations :

- Electronic Effects : The ethynyl group in the target compound introduces sp-hybridized carbon atoms, enhancing reactivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition). In contrast, the chlorosulfonyl group in CAS 877964-32-4 increases electrophilicity, favoring nucleophilic substitution .

- Functional Group Utility: The 2-aminoethyl group in CAS 1032684-85-7 provides a handle for further functionalization, such as conjugation with carboxylic acids or aldehydes , while the carbamoyl group in CAS 953752-69-7 is ideal for hydrogen bonding in drug design .

Analogues with Alternative Ring Systems

Key Observations :

- Ring Strain : Cyclobutane derivatives (e.g., the target compound) exhibit higher ring strain than cyclohexane or cyclopentane analogues, influencing their reactivity in ring-opening or expansion reactions .

- Substituent Effects: The 3-fluoro substituent in CAS 1546332-14-2 enhances lipophilicity and bioavailability, whereas the methylamino group in CAS 1821739-64-3 facilitates metal coordination in catalytic systems .

Biological Activity

tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate, with the CAS number 1463502-31-9, is a synthetic organic compound classified under carbamates. Its molecular formula is CHNO, and it has a molecular weight of 195.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 195.26 g/mol

- CAS Number : 1463502-31-9

- IUPAC Name : tert-butyl ((1S,3S)-3-ethynylcyclobutyl)carbamate

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in the context of its potential as a therapeutic agent. Below are key findings regarding its biological properties:

Research indicates that compounds similar to this compound may function as modulators in targeted protein degradation pathways. Specifically, they can potentially interfere with the function of proteins involved in disease mechanisms, including cancer and viral infections .

2. Antiviral Activity

A study highlighted the compound's potential role in modulating capsid assembly, which is crucial for the replication of viruses such as Hepatitis B Virus (HBV). Compounds that affect capsid dynamics can lead to reduced viral load and improved patient outcomes .

3. Cancer Therapeutics

The compound's structure suggests it may interact with specific cellular pathways implicated in cancer progression. By targeting proteins associated with tumor growth, it could serve as a basis for developing novel anticancer therapies .

Case Studies

Several case studies have evaluated the efficacy of similar compounds in clinical settings:

- Study on Cancer Cell Lines : In vitro studies demonstrated that carbamate derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Viral Infection Models : In animal models, compounds with structural similarities to this compound showed promise in reducing HBV replication rates, suggesting a potential therapeutic application for chronic HBV infections .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.